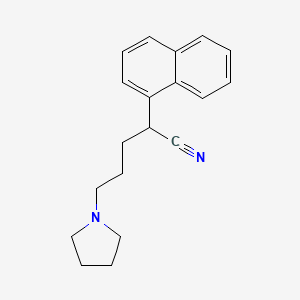
1-Pyrrolidinevaleronitrile, alpha-1-naphthyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Pyrrolidinevaleronitrile, alpha-1-naphthyl- is a chemical compound with the molecular formula C9H16N2. It is a member of the pyrrolidine family, which is known for its versatile applications in medicinal chemistry and drug discovery . The compound features a pyrrolidine ring attached to a valeronitrile group and an alpha-1-naphthyl substituent, making it a unique structure with potential biological activities .
Preparation Methods
Chemical Reactions Analysis
1-Pyrrolidinevaleronitrile, alpha-1-naphthyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common reagents and conditions used in these reactions include acids, bases, and catalysts that facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions employed .
Scientific Research Applications
1-Pyrrolidinevaleronitrile, alpha-1-naphthyl- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: The compound can be used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-Pyrrolidinevaleronitrile, alpha-1-naphthyl- involves its interaction with specific molecular targets and pathways. The pyrrolidine ring and naphthyl group contribute to its binding affinity and selectivity towards certain proteins and enzymes. These interactions can modulate biological activities, leading to potential therapeutic effects .
Comparison with Similar Compounds
1-Pyrrolidinevaleronitrile, alpha-1-naphthyl- can be compared with other similar compounds such as:
Pyrrolidine derivatives: These compounds share the pyrrolidine ring structure but differ in their substituents, leading to variations in biological activities.
Naphthyl derivatives: Compounds with naphthyl groups exhibit different properties based on the position and nature of other substituents
The uniqueness of 1-Pyrrolidinevaleronitrile, alpha-1-naphthyl- lies in its specific combination of the pyrrolidine ring, valeronitrile group, and alpha-1-naphthyl substituent, which imparts distinct chemical and biological properties .
Properties
CAS No. |
13326-33-5 |
|---|---|
Molecular Formula |
C19H22N2 |
Molecular Weight |
278.4 g/mol |
IUPAC Name |
2-naphthalen-1-yl-5-pyrrolidin-1-ylpentanenitrile |
InChI |
InChI=1S/C19H22N2/c20-15-17(9-6-14-21-12-3-4-13-21)19-11-5-8-16-7-1-2-10-18(16)19/h1-2,5,7-8,10-11,17H,3-4,6,9,12-14H2 |
InChI Key |
HZRMKUFNKPGRQN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)CCCC(C#N)C2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















